![molecular formula C5H14Cl2N4O3 B8231465 (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is a complex organic compound with the molecular formula C5H14Cl2N4O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and hydroxyamino groups, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Amino Group:
Hydroxyamino Group Addition: The hydroxyamino group is introduced via a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Iminomethylation: The iminomethyl group is added through a condensation reaction with formaldehyde or a similar aldehyde compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency.
化学反应分析
Types of Reactions
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iminomethyl group to an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Amino derivatives
Substitution Products: Alkylated or acylated derivatives
科学研究应用
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Butanoic acid, 2-amino-4-fluoro-, methyl ester, hydrochloride (1:1)
- Butanoic acid, 4-[(2-methoxy-2-oxoethyl)amino]-, methyl ester, hydrochloride (1:1)
Uniqueness
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2ClH/c6-4(5(10)11)1-2-7-3-8-9-12;;/h3-4,9,12H,1-2,6H2,(H,7,8)(H,10,11);2*1H/t4-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWGAPEOQHWHI-FHNDMYTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CNNO)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=CNNO)[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
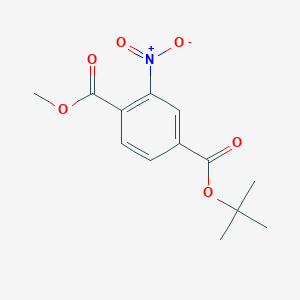
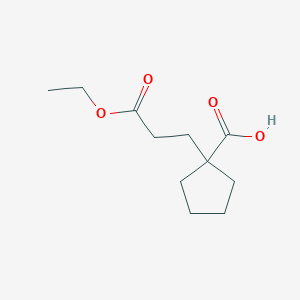

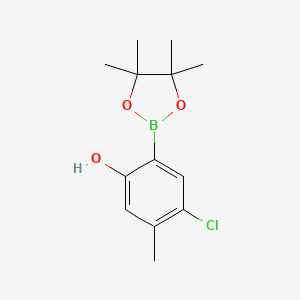


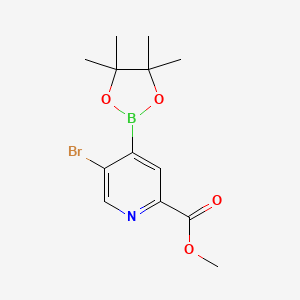


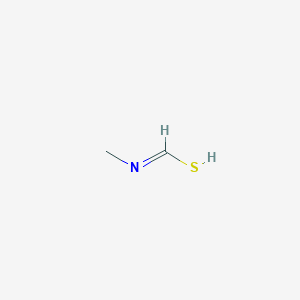
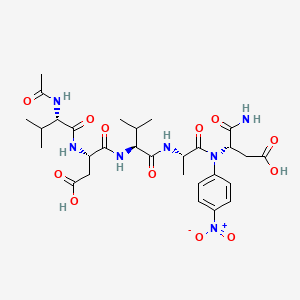
![[1-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] hydrogen carbonate](/img/structure/B8231478.png)
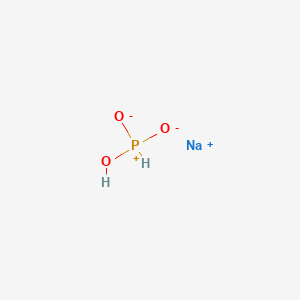
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8231487.png)
